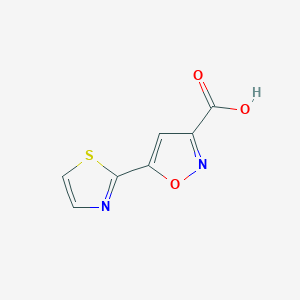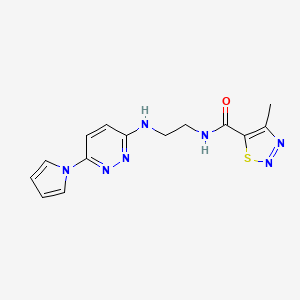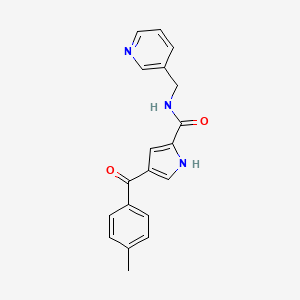
4-(4-methylbenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various carboxamide derivatives, including those with pyridinyl substituents, has been extensively studied. For instance, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives involved characterizing the target compounds using spectral data and bioassaying them against phytopathogenic fungi . Another study detailed the synthesis of a compound from the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and 4-hydroxybenzaldehyde, which was then analyzed by 1H NMR, 13C NMR, IR, and Mass spectra . These studies demonstrate the general approach to synthesizing carboxamide derivatives, which likely applies to the synthesis of 4-(4-methylbenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives can be complex and is often analyzed using X-ray diffraction and various spectroscopic methods. For example, the crystal structure of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide was determined by single crystal X-ray diffraction, revealing the formation of cyclic centrosymmetric supramolecular tetramer synthons . Similarly, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was studied by X-ray analysis and AM1 molecular orbital methods, showing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety . These analyses provide insights into the molecular conformation that could be expected for 4-(4-methylbenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide.
Chemical Reactions Analysis
The chemical reactions involving carboxamide derivatives can vary widely depending on the substituents and reaction conditions. The papers provided do not detail specific reactions for 4-(4-methylbenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, but they do discuss the synthesis and properties of related compounds, which involve nucleophilic substitution reactions, condensation reactions, and reductions . These reactions are crucial for the formation of the carboxamide bond and the introduction of various functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives are influenced by their molecular structure. For example, the solubility, thermal stability, and bioavailability of these compounds can vary. The pharmacokinetics of a lipophilic substituted benzamide was investigated, showing higher penetration through the gastrointestinal membrane and the blood-brain barrier compared to sulpiride . Aromatic polyamides based on carboxylic acid monomers demonstrated high thermal stability and solubility in polar solvents . These properties are essential for the practical application of carboxamide derivatives, including 4-(4-methylbenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, in various fields such as pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Related Compound Applications
N-Methyl-2-Pyridone-5-Carboxamide in Chronic Renal Failure (CRF) Studies :
- N-methyl-2-pyridone-5-carboxamide (2PY) has been studied for its potential toxic properties in chronic renal failure patients. It's identified as a novel uremic toxin potentially due to its significant inhibition of poly(ADP-ribose) polymerase (PARP-1) activity, which plays a crucial role in DNA repair and replication. This suggests that similar compounds could be explored for their effects on renal function and potential toxicity in uremic conditions (Rutkowski et al., 2003).
Environmental Exposure to Pyridines :
- Studies on environmental exposure to organophosphorus and pyrethroid pesticides have utilized analytical chemistry techniques to measure metabolites of these compounds in human samples, indicating a potential area of application for related compounds in environmental health research (Babina et al., 2012).
Pharmacokinetic Studies :
- Preclinical pharmacology and pharmacokinetic properties of compounds, such as CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, have been characterized to guide dose selection in clinical trials for major depressive disorder. This indicates that similar compounds might be useful in the development of new pharmacotherapies and in understanding their pharmacokinetics (Garner et al., 2015).
Metabolism and Excretion Studies :
- Research on the metabolism and excretion of specific compounds, such as n-butyl 4-hydroxy-3,5-diiodobenzoate, across different species provides insights into species variations in drug metabolism and potential toxicological implications. This research area could be relevant for understanding how similar compounds are metabolized and excreted in humans and other animals (Wold et al., 1973).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methylbenzoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-4-6-15(7-5-13)18(23)16-9-17(21-12-16)19(24)22-11-14-3-2-8-20-10-14/h2-10,12,21H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUSAGKQOOTFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylbenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/no-structure.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)
![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)
![N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2529981.png)
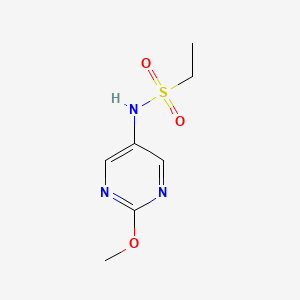
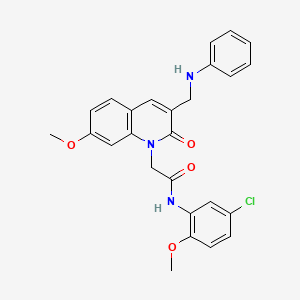
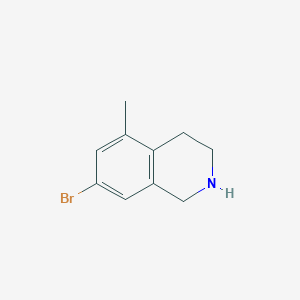
![(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2529991.png)
![ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2529992.png)


